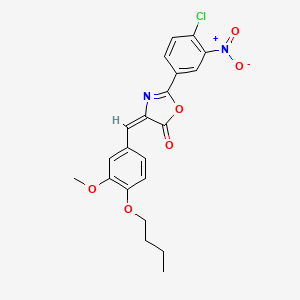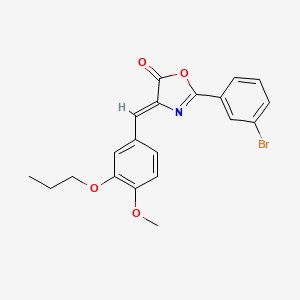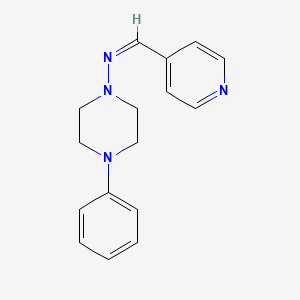![molecular formula C14H10ClF3N2O3 B3896820 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3896820.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide, commonly referred to as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for investigating various physiological and biochemical processes.
作用機序
CFTR inhibitor works by binding to the CFTR protein and inhibiting its function. This inhibition leads to a decrease in the movement of chloride ions across cell membranes, which can have downstream effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
CFTR inhibitor has been found to have a wide range of biochemical and physiological effects. Inhibition of CFTR function has been shown to affect ion transport, mucus secretion, and bacterial clearance in the lungs. CFTR inhibitor has also been found to affect the function of the pancreas, liver, and intestine.
実験室実験の利点と制限
CFTR inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR function, which allows researchers to investigate the downstream effects of CFTR inhibition. CFTR inhibitor is also relatively easy to use and can be administered to cells or animals in a variety of ways.
One limitation of CFTR inhibitor is that it may have off-target effects on other proteins or ion channels. This can make it difficult to interpret the results of experiments using CFTR inhibitor. Additionally, CFTR inhibitor may not be suitable for all types of experiments, as the downstream effects of CFTR inhibition can vary depending on the specific physiological or biochemical process being investigated.
将来の方向性
There are several future directions for research on CFTR inhibitor. One area of interest is the development of more potent and selective CFTR inhibitors. This could lead to a better understanding of the downstream effects of CFTR inhibition and could also have potential therapeutic applications for diseases such as cystic fibrosis.
Another area of interest is the investigation of the role of CFTR in other physiological and biochemical processes. CFTR has been implicated in a wide range of processes, including inflammation, cell proliferation, and apoptosis. Investigating the role of CFTR in these processes could lead to a better understanding of the underlying mechanisms and could also have potential therapeutic applications.
Conclusion:
CFTR inhibitor is a valuable tool for investigating the role of CFTR in various physiological and biochemical processes. Its unique mechanism of action and potent inhibitory effects make it a valuable tool for scientific research. However, it is important to consider the advantages and limitations of CFTR inhibitor when designing experiments and interpreting results. Future research on CFTR inhibitor could lead to a better understanding of the underlying mechanisms of CFTR function and could also have potential therapeutic applications.
科学的研究の応用
CFTR inhibitor has been extensively used in scientific research to investigate the role of cystic fibrosis transmembrane conductance regulator (CFTR) in various physiological and biochemical processes. CFTR is a chloride channel that regulates the movement of ions across cell membranes. CFTR inhibitor has been found to inhibit the function of CFTR, which allows researchers to investigate the downstream effects of CFTR inhibition.
特性
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c15-11-4-3-8(6-10(11)14(16,17)18)20-13(22)12(21)19-7-9-2-1-5-23-9/h1-6H,7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPYNRTBMDJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896742.png)
![2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896749.png)
![N'-(2-methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896755.png)
![2,2,3,3-tetramethyl-2,3-dihydro-9H-indeno[1,2-b]pyrazin-9-one 1,4-dioxide](/img/structure/B3896761.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896768.png)


![1-[(2-methyl-5-pyrimidinyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3896788.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3896813.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-chlorobenzylidene)acetohydrazide](/img/structure/B3896829.png)
![4-[2-(allyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896838.png)
![2-(4-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896840.png)